molecular formula C8H10N2O2 B1319197 N-(5-Amino-2-hydroxyphenyl)acetamide CAS No. 23184-60-3

N-(5-Amino-2-hydroxyphenyl)acetamide

Cat. No.: B1319197
CAS No.: 23184-60-3
M. Wt: 166.18 g/mol
InChI Key: MHEVFARIRDCFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Aminophenol Acetamide (B32628) Chemistry

The aminophenol acetamide chemical class comprises compounds featuring both an aminophenol and an acetamide functional group. This structural motif is a cornerstone in the synthesis of a wide array of commercially and scientifically significant molecules. Members of this family serve as crucial precursors and intermediates in the pharmaceutical and dye industries. researchgate.netamoghchemicals.in

For instance, related isomers and derivatives of N-(5-Amino-2-hydroxyphenyl)acetamide are pivotal in producing well-known substances. N-(4-aminophenyl)acetamide is a key semi-product in the synthesis of N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol (acetaminophen). researchgate.net Similarly, N-(2-hydroxyphenyl)acetamide acts as an intermediate in the synthesis of certain antimalarial drugs. acs.org The strategic placement of the amino, hydroxyl, and acetamido groups on the phenyl ring allows for selective chemical modifications, making these compounds valuable building blocks for more complex molecular architectures. The presence of both hydrogen-bond donor (amino and hydroxyl) and acceptor (carbonyl and hydroxyl) groups influences their chemical reactivity and physical properties. cymitquimica.com

Academic Significance and Emerging Research Trajectories

The academic significance of this compound and its chemical relatives is primarily rooted in their role as synthetic intermediates for developing novel compounds with potential bioactivity. The broader class of acetamides is extensively explored for a variety of biological applications, including antimicrobial and anti-inflammatory research. researchgate.netnih.govresearchgate.net

Emerging research trajectories suggest a growing interest in the functionalization of the aminophenol acetamide scaffold to create new chemical entities. nih.govnih.gov For example, research into related nitro-substituted derivatives, such as N-(2-hydroxy-5-nitrophenyl) acetamide, has shown that these compounds can be produced by microorganisms and exhibit bioactivity by influencing gene expression in plants like Arabidopsis thaliana. mdpi.com This points toward potential applications in agricultural science and biocatalysis, where microbial pathways are harnessed for chemical synthesis. mdpi.com

Furthermore, the compound serves as a valuable precursor in the synthesis of dyes and pigments. dyestuffintermediates.com The amino and hydroxyl groups are key functionalities that can be diazotized and coupled to form azo dyes, a large and important class of coloring agents. The ongoing development of novel acetamide derivatives for various applications underscores the potential of this compound as a starting material in these synthetic endeavors. researchgate.net

Compound CAS Number Primary Area of Research Interest
This compound23184-60-3Chemical intermediate scbt.combldpharm.com
N-(2-Hydroxyphenyl)acetamide614-80-2Intermediate for antimalarial drug synthesis acs.orgnist.gov
N-(4-aminophenyl) acetamide122-80-5Precursor for paracetamol synthesis researchgate.net
N-(2-hydroxy-5-nitrophenyl) acetamideNot specifiedMicrobial metabolite with demonstrated bioactivity in plants mdpi.com
N-(2-Hydroxy-5-methylphenyl)acetamide6375-17-3Potential applications in medicinal chemistry cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-amino-2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEVFARIRDCFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598320
Record name N-(5-Amino-2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23184-60-3
Record name N-(5-Amino-2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-amino-2-hydroxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Structural Elucidation of N 5 Amino 2 Hydroxyphenyl Acetamide and Its Molecular Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are fundamental for confirming the primary structure of N-(5-Amino-2-hydroxyphenyl)acetamide. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the amide proton, the amino protons, the hydroxyl proton, and the methyl protons of the acetyl group. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring. The hydroxyl and amino groups are electron-donating, which tend to shield the aromatic protons, shifting their signals to a lower chemical shift (upfield). Conversely, the acetamido group is electron-withdrawing.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbonyl carbon of the amide group is characteristically found at a high chemical shift (downfield).

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Data
Atom
Aromatic CH
Amide NH
Amino NH₂
Hydroxyl OH
Acetyl CH₃
¹³C NMR Data
Atom
Aromatic C-OH
Aromatic C-NH₂
Aromatic C-NHAc
Aromatic CH
Carbonyl C=O
Acetyl CH₃

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

While 1D NMR provides essential information, complex molecules often require two-dimensional (2D) NMR techniques to unambiguously assign all signals and establish the connectivity between atoms. Techniques such as COSY, HSQC, and HMBC are invaluable for this purpose.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the connectivity of the protons on the aromatic ring, showing correlations between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. This is crucial for piecing together the molecular skeleton. For instance, an HMBC experiment would show correlations from the methyl protons of the acetyl group to the carbonyl carbon, and from the amide proton to the aromatic carbon to which the acetamido group is attached.

This compound itself is not chiral. However, if it were part of a study involving chiral recognition or if it were derivatized with a chiral moiety, the use of chiral solvating agents (CSAs) in NMR analysis would become relevant. CSAs are chiral compounds that form transient diastereomeric complexes with the analyte. These complexes have different NMR spectra, allowing for the differentiation of enantiomers. The interaction between the CSA and the analyte leads to chemical shift differences (Δδ) between the corresponding signals of the two enantiomers, which can be used to determine enantiomeric excess.

Tautomerism, the migration of a proton accompanied by a switch of a single and adjacent double bond, is a possibility in this compound, particularly involving the amide and hydroxyl groups. The compound could potentially exist in equilibrium between its amide form and an imidic acid tautomer, or a keto-enol tautomerism involving the phenol (B47542) ring. NMR spectroscopy is a powerful tool to study such dynamic equilibria. If the rate of interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer would be observed. If the exchange is fast, averaged signals would be seen. Variable temperature NMR studies can be employed to study the kinetics of this exchange, providing insights into the energy barriers and the relative stability of the tautomeric forms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to transitions between vibrational energy levels. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and various vibrations of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman are different from IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

Vibrational Spectroscopy Data
Functional Group
Phenolic O-H
Amine N-H
Amide N-H
Amide C=O (Amide I)
Amide N-H bend (Amide II)
Aromatic C=C
Aromatic C-H
C-N stretch
C-O stretch

Electronic Spectroscopy (Ultraviolet-Visible) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The chromophore in this compound is the substituted benzene (B151609) ring. The hydroxyl, amino, and acetamido groups are auxochromes that modify the absorption characteristics of the benzene ring. These groups, particularly the electron-donating hydroxyl and amino groups, cause a bathochromic (red) shift in the absorption maxima to longer wavelengths compared to unsubstituted benzene. The spectrum is expected to show π → π* transitions characteristic of the aromatic system.

UV-Visible Spectroscopy Data
Transition
π → π
π → π

Note: The λmax values are estimates and can be influenced by the solvent polarity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry serves as a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is expected to undergo a series of characteristic cleavages, providing valuable structural insights. The molecular ion peak ([M]⁺) would confirm the compound's molecular weight.

The fragmentation of this compound is anticipated to be directed by its functional groups: the amino, hydroxyl, and acetamide (B32628) moieties. Alpha-cleavage is a common fragmentation pathway for amines and can be expected adjacent to the amino group. libretexts.org Similarly, cleavage of the bond between the carbonyl carbon and the nitrogen of the amide group is a characteristic fragmentation for acetanilides. The presence of the hydroxyl group on the phenyl ring can also influence the fragmentation, potentially through resonance stabilization of certain fragment ions.

A plausible primary fragmentation step involves the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetamide group, a common fragmentation pathway for N-arylacetamides, leading to the formation of an aminophenol radical cation. Another significant fragmentation pathway is the cleavage of the C-N bond of the amide, resulting in the formation of an acetyl cation ([CH₃CO]⁺) and a diaminohydroxyphenyl radical.

High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements for the molecular ion and its fragments, enabling the determination of their elemental compositions. This level of precision is crucial for distinguishing between isobaric species and confirming the proposed fragmentation pathways.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Predicted) Proposed Fragment Ion Neutral Loss Fragmentation Pathway
166[C₈H₁₀N₂O₂]⁺-Molecular Ion
124[C₆H₈N₂O]⁺CH₂COLoss of ketene from the acetamide group
109[C₆H₇NO]⁺NH₂ and COCleavage of the amide bond and subsequent loss of NH₂
80[C₅H₆N]⁺H₂O and HCNFurther fragmentation of the phenyl ring
43[CH₃CO]⁺C₆H₇N₂O₂Cleavage of the amide C-N bond

Note: This table is predictive and based on the general fragmentation patterns of related compounds.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

The molecular geometry of this compound would be defined by the bond lengths and angles of the phenyl ring, the acetamide group, and the substituents. The C-N bond of the amide group is expected to have a length intermediate between a typical single and double bond, reflecting its partial double bond character due to resonance. libretexts.org

The crystal packing is anticipated to be dominated by a network of intermolecular hydrogen bonds. The amino (-NH₂), hydroxyl (-OH), and amide (-NH- and -C=O) groups are all potent hydrogen bond donors and acceptors. It is highly probable that the amide N-H will form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, a common motif in acetanilides. Additionally, the hydroxyl and amino groups will likely participate in hydrogen bonding with each other and with the amide groups of adjacent molecules, leading to the formation of a complex three-dimensional supramolecular architecture. nih.gov These hydrogen bonding interactions are crucial in stabilizing the crystal lattice.

Table 2: Expected Crystallographic Parameters for this compound based on Related Structures

Parameter Expected Value/Feature Reference/Reasoning
Crystal SystemMonoclinic or OrthorhombicCommon for substituted acetanilides
Space GroupP2₁/c or PbcaFrequently observed for similar compounds
C(aryl)-N Bond Length~1.42 ÅTypical for N-arylacetamides
C=O Bond Length~1.23 ÅCharacteristic of an amide carbonyl
C-N (amide) Bond Length~1.34 ÅPartial double bond character
Hydrogen BondingExtensive N-H···O, O-H···O, and N-H···N interactionsPresence of multiple donor and acceptor groups
Molecular ConformationNear-planar with some torsion around the C(aryl)-N bondResonance stabilization and steric effects

Note: This table presents expected values based on the crystallographic data of analogous compounds and general principles of chemical bonding.

Comprehensive Spectroscopic Data Interpretation and Structure-Spectra Correlation

A comprehensive analysis of the spectroscopic data (Infrared, Nuclear Magnetic Resonance, and UV-Visible) of this compound would provide a detailed picture of its molecular structure and electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for each functional group. The N-H stretching vibrations of the primary amino group (-NH₂) would likely appear as two distinct bands in the region of 3400-3200 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would be observed as a broad band around 3300-3200 cm⁻¹, potentially overlapping with the N-H stretches. The amide N-H stretching vibration is expected around 3300 cm⁻¹. A strong absorption band corresponding to the amide I band (C=O stretching) would be present in the range of 1680-1630 cm⁻¹. spectroscopyonline.com The amide II band (N-H bending and C-N stretching) would appear around 1550 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring would give rise to bands in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would provide information on the chemical environment of the protons. The aromatic protons would appear as distinct signals in the downfield region (typically 6.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the phenyl ring. The protons of the amino and hydroxyl groups would likely appear as broad singlets, and their chemical shifts would be sensitive to the solvent and concentration. The amide proton would also resonate as a singlet in the downfield region. The methyl protons of the acetamide group would give a sharp singlet in the upfield region (around 2.0-2.2 ppm).

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the amide group would be the most downfield signal (around 170 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the carbons attached to the electronegative oxygen and nitrogen atoms appearing at lower field. The methyl carbon of the acetamide group would appear at a higher field (around 20-25 ppm).

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the molecule. The presence of the phenyl ring conjugated with the amino, hydroxyl, and acetamide groups is expected to give rise to π → π* transitions. The positions of these absorption maxima (λ_max) would be influenced by the electronic effects of the substituents on the aromatic ring.

Structure-Spectra Correlation Summary:

IR: The presence of -NH₂, -OH, and -NH-C=O groups is confirmed by their characteristic stretching and bending vibrations. s-a-s.org

¹H NMR: The substitution pattern on the aromatic ring and the number of protons in different chemical environments are determined.

¹³C NMR: The carbon skeleton of the molecule is established, with the chemical shifts indicating the nature of the carbon atoms.

UV-Vis: The extent of conjugation and the electronic nature of the chromophore are assessed.

By integrating the information from these spectroscopic techniques, a definitive structural elucidation of this compound can be achieved.

Computational and Theoretical Chemistry Studies of N 5 Amino 2 Hydroxyphenyl Acetamide

Density Functional Theory (DFT) for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy configuration is found. For a flexible molecule like N-(5-Amino-2-hydroxyphenyl)acetamide, which has several rotatable bonds (e.g., around the amide linkage and the bonds connecting the amino and hydroxyl groups to the phenyl ring), multiple low-energy conformations may exist.

A conformational analysis would systematically explore the potential energy surface by rotating these bonds to identify all stable conformers and the transition states that connect them. The results would yield the relative energies of these conformers, allowing researchers to identify the most likely structure or structures present under given conditions. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Illustrative Data Table for Optimized Geometry:

This table demonstrates how bond length and bond angle data for the global minimum energy conformer of this compound would be presented.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC-C (ring)Value
C-N (amide)Value
C=O (amide)Value
C-O (hydroxyl)Value
C-N (amino)Value
Bond AngleO=C-N (amide)Value
C-C-O (hydroxyl)Value
C-C-N (amino)Value

Frontier Molecular Orbital (HOMO-LUMO) Energy Calculations

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. DFT calculations provide the energies of these orbitals and can map their spatial distribution, showing which parts of the molecule are most involved in electron donation and acceptance.

Illustrative Data Table for FMO Properties:

This table shows the typical quantum chemical parameters derived from HOMO-LUMO calculations.

ParameterFormulaCalculated Value (eV)
HOMO EnergyEHOMOValue
LUMO EnergyELUMOValue
Energy Gap (ΔE)ELUMO - EHOMOValue
Ionization Potential (I)-EHOMOValue
Electron Affinity (A)-ELUMOValue
Chemical Hardness (η)(I - A) / 2Value
Chemical Softness (S)1 / (2η)Value
Electronegativity (χ)(I + A) / 2Value

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations can predict various spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, a vibrational frequency analysis can be performed. This yields a theoretical infrared (IR) and Raman spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the amide group or the N-H bonds in the amino group.

Comparing the theoretical spectrum to an experimental one can help confirm the molecule's structure and assign specific absorption bands to molecular motions. DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are crucial for structural elucidation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (like water) to study its behavior in solution. Such a simulation could reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's hydroxyl, amino, and amide groups and the surrounding water molecules.

Solvation Structure: How solvent molecules arrange themselves around the solute, which is described by radial distribution functions.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is essential in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule.

A docking study of this compound would involve:

Receptor Selection: Identifying a biologically relevant protein target.

Docking Simulation: Using a scoring algorithm to place the ligand into the binding site of the protein in various orientations and conformations.

Analysis: Evaluating the results to identify the most stable binding pose, characterized by a low binding energy. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or a specific chemical property.

A QSAR study involving this compound would require a dataset of structurally similar compounds with known experimental data for a particular activity (e.g., enzyme inhibition). The process would involve:

Descriptor Calculation: Calculating various numerical parameters (descriptors) for each molecule that describe its physicochemical properties (e.g., lipophilicity, molar refractivity, electronic properties).

Model Building: Using statistical methods like multiple linear regression or machine learning to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: Testing the model's predictive power using internal and external validation techniques.

Once validated, the QSAR model could be used to predict the activity of new, untested compounds, including this compound, thereby guiding the design of molecules with enhanced properties.

Predicted Collision Cross Section (CCS) Values for Ion Mobility Spectrometry

A comprehensive search of available scientific literature and databases yielded no specific predicted Collision Cross Section (CCS) values for the compound this compound from computational and theoretical chemistry studies.

Ion mobility spectrometry is a powerful analytical technique that provides information about the size, shape, and charge of an ion as it moves through a buffer gas under the influence of an electric field. The collision cross section is a key parameter derived from these experiments, representing the effective area of the ion that interacts with the buffer gas. chromatographyonline.com In recent years, computational methods and machine learning models have been increasingly employed to predict CCS values for various molecules, aiding in their identification and characterization. nih.govmdpi.com These theoretical predictions can be particularly valuable when authentic standards are unavailable for experimental determination. chromatographyonline.com

Prediction of CCS values is often achieved through various computational approaches, including machine learning algorithms like support vector machines and neural networks, which are trained on large datasets of experimentally determined CCS values. nih.govmdpi.com These models use molecular descriptors to calculate the predicted CCS. Another approach involves theoretical calculations based on the three-dimensional conformation of the ion.

While the utility of predicted CCS values in analytical workflows is well-established for distinguishing isomers and increasing confidence in compound identification, specific computational studies detailing the predicted CCS values for different ions of this compound (such as [M+H]⁺, [M+Na]⁺, etc.) were not found in the reviewed literature. Therefore, a data table of predicted CCS values for this specific compound cannot be provided at this time. Further computational studies would be required to generate these theoretical values.

Structure Activity Relationship Sar Elucidation and Rational Molecular Design

Systematic Molecular Modification and Analysis of Structural Variation Effects

Systematic molecular modification is a cornerstone of medicinal chemistry, providing a framework to understand how changes in a molecule's structure affect its biological and physicochemical properties. For N-(5-Amino-2-hydroxyphenyl)acetamide, this involves the individual or combined modification of its primary functional groups and observing the resultant effects.

Modification of the Hydroxyl Group: The phenolic hydroxyl group at the 2-position is another critical determinant of the molecule's properties. It can act as both a hydrogen bond donor and acceptor. Etherification (e.g., methylation or benzylation) or esterification of this group would eliminate its hydrogen-donating ability and alter the electronic properties of the aromatic ring. Research on N-(2-hydroxyphenyl)acetamide and its derivatives has indicated that modifications at this position can impact their biological activities, such as anti-inflammatory properties. researchgate.net

Modification of the Acetamido Group: The acetamido group at the 1-position plays a significant role in the molecule's conformation and interaction with biological targets. The acetyl group can be replaced with other acyl groups of varying chain lengths or with aromatic acyl groups to probe the impact of lipophilicity and steric bulk. Furthermore, the amide nitrogen can be substituted, although this is less common. Studies on melatonin (B1676174) derivatives have shown that N-amide substitutions can influence antioxidative activities, suggesting that similar modifications to the acetamido group of this compound could lead to changes in its activity profile. mdpi.com

Substitution on the Aromatic Ring: Introducing additional substituents onto the phenyl ring can further fine-tune the electronic and steric properties of the molecule. For example, the introduction of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., alkyl, alkoxy) at available positions could significantly alter the pKa of the phenolic hydroxyl and the basicity of the amino group, thereby influencing the molecule's ionization state and interaction patterns. Studies on nitrated N-(2-hydroxyphenyl)acetamides have demonstrated that the position of the nitro group influences the compound's bioactivity. mdpi.com

To illustrate the effects of such modifications, the following interactive table summarizes potential changes and their predicted impact on molecular properties, based on general principles and findings from related compounds.

Modification Site Type of Modification Potential Effect on Physicochemical Properties Anticipated Impact on Molecular Interactions
5-Amino GroupAcylation (e.g., with benzoyl chloride)Increased lipophilicity, decreased basicityAltered hydrogen bonding, potential for π-stacking
2-Hydroxyl GroupMethylation (O-methylation)Increased lipophilicity, loss of H-bond donor capabilityReduced hydrogen bonding, altered metal chelation
1-Acetamido GroupReplacement of acetyl with a longer alkyl chainIncreased lipophilicityPotential for enhanced hydrophobic interactions
Aromatic RingIntroduction of a nitro group at the 4-positionIncreased acidity of the hydroxyl groupAltered electronic profile, potential for new polar contacts

Identification of Key Structural Determinants Influencing Molecular Behavior

Based on the analysis of this compound and its analogs, several structural features can be identified as key determinants of its molecular behavior.

The 2-Hydroxyphenyl Moiety: This core structure is crucial. The ortho-relationship between the hydroxyl and acetamido groups allows for the potential formation of an intramolecular hydrogen bond, which can influence the molecule's conformation and reduce the acidity of the phenolic proton. This arrangement is also important for metal chelation and interaction with receptor sites. Studies on N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl core have highlighted the importance of this scaffold for antimicrobial activity. nih.govplos.org

The 5-Amino Group: The position and presence of the amino group are significant. Its basicity and ability to form hydrogen bonds are critical for interactions with biological targets. The electronic effect of the amino group (electron-donating) also influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group.

The Acetamido Group: This group acts as a hydrogen bond donor (N-H) and acceptor (C=O), contributing to the molecule's ability to form specific interactions. The size and nature of the acyl group can be modulated to influence steric hindrance and lipophilicity.

Design Principles for Modulating Physicochemical and Interaction Properties

Building upon the SAR insights, several design principles can be formulated for the rational modulation of the physicochemical and interaction properties of this compound derivatives.

Modulating Lipophilicity: The lipophilicity of the molecule, a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile, can be systematically altered.

Increase Lipophilicity: Introduction of alkyl or aryl groups on the amino or hydroxyl functions, or as additional substituents on the aromatic ring.

Decrease Lipophilicity: Introduction of polar functional groups such as additional hydroxyls, carboxylates, or sulfonamides.

Modulating Electronic Properties: The electronic nature of the molecule can be fine-tuned to enhance specific interactions.

Electron-Withdrawing Groups (EWGs): Introduction of groups like nitro, cyano, or halogens on the aromatic ring will increase the acidity of the phenolic hydroxyl group and decrease the basicity of the amino group.

Electron-Donating Groups (EDGs): Introduction of groups like alkyl or alkoxy will have the opposite effect, decreasing the acidity of the phenol (B47542) and increasing the basicity of the amine.

Enhancing Target Specificity through Steric and Conformational Control:

Introduction of Bulky Groups: Strategic placement of sterically demanding groups can restrict the molecule's conformation, potentially leading to a more favorable orientation for a specific biological target.

Bioisosteric Replacement: Replacing functional groups with bioisosteres (e.g., replacing a carboxylic acid with a tetrazole) can maintain or improve biological activity while modifying physicochemical properties.

The following table outlines some rational design strategies and their intended outcomes.

Design Strategy Specific Modification Example Objective Expected Change in Properties
Enhance Hydrogen BondingIntroduction of a hydroxyl group on the N-acetyl moietyIncrease polar interactionsIncreased water solubility, stronger binding to polar sites
Introduce Hydrophobic InteractionsSubstitution of the 5-amino group with a benzylamino groupProbe for a hydrophobic pocket in a target binding siteIncreased lipophilicity, potential for improved cell permeability
Modulate pKaIntroduction of a chlorine atom at the 4-positionIncrease the acidity of the 2-hydroxyl groupAltered ionization at physiological pH, potentially affecting solubility and receptor interaction
Conformational RestrictionFormation of a heterocyclic ring involving the 2-hydroxyl and 1-acetamido groupsLock the molecule into a specific conformationIncreased receptor selectivity

Coordination Chemistry and Metal Complexation Research

Synthesis and Characterization of Metal Complexes with Aminophenol Acetamide (B32628) Ligands

The synthesis of metal complexes with aminophenol acetamide ligands, such as N-(5-Amino-2-hydroxyphenyl)acetamide, is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the final product. The resulting complexes are then characterized using a variety of analytical techniques to determine their composition and structure.

These characterization methods include elemental analysis to ascertain the empirical formula of the complex. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and mass spectrometry are employed to provide detailed information about the ligand's coordination to the metal ion. researchgate.netopenaccessjournals.comjournaljsrr.com Magnetic susceptibility measurements and molar conductance are also used to understand the electronic structure and electrolytic nature of the complexes. researchgate.net

Elucidation of Ligand Binding Modes and Coordination Geometries

This compound can act as a versatile ligand, exhibiting different binding modes depending on the metal ion and reaction conditions. Most commonly, it functions as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the amino group and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered chelate ring. wikipedia.org This N,O-bidentate coordination is a common feature for amino acid and related compounds. wikipedia.org

In some instances, the amide group can also participate in coordination, potentially leading to tridentate behavior. The specific coordination geometry of the resulting metal complex—such as octahedral, tetrahedral, or square planar—is determined by the coordination number of the metal ion and the nature of the ligand and any co-ligands present. researchgate.netuomustansiriyah.edu.iq For example, studies on related Schiff base ligands have shown that the geometry can be predicted based on spectral and magnetic data. researchgate.net

Investigation of Metal-Ligand Stoichiometry and Complex Stability Studies (e.g., 1:1 ratios, non-electrolytic behavior)

The stoichiometry of metal complexes with this compound is a critical aspect of their study. Various metal-to-ligand ratios have been observed in related systems, including 1:1, 1:2, and 2:1. openaccessjournals.comrdd.edu.iqnih.gov The determination of this ratio is often accomplished through methods like spectrophotometric mole ratio studies. academicjournals.org For instance, research on a related N-(4-hydroxyphenyl) acetamide complex with Fe(III) indicated a 2:1 ligand-to-metal stoichiometry. openaccessjournals.com

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for probing the interactions between this compound and metal ions.

FTIR Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation provide direct evidence of coordination. A shift in the ν(N-H) band of the amino group and the ν(O-H) band of the hydroxyl group indicates their involvement in bonding with the metal ion. openaccessjournals.com Similarly, alterations in the amide C=O stretching frequency can suggest its participation in coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the coordination geometry and the nature of the electronic transitions. The appearance of new absorption bands or shifts in the ligand's characteristic bands upon complexation are indicative of metal-ligand bond formation. nih.gov These spectra can reveal information about d-d transitions in transition metal complexes and charge transfer phenomena. nih.gov

NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to compare the chemical shifts of the ligand before and after complexation. Changes in the resonance signals of protons and carbons near the coordination sites can confirm the binding mode of the ligand. uomustansiriyah.edu.iq

Mass Spectrometry: This technique is used to determine the molecular weight of the complex, which helps in confirming its stoichiometry. openaccessjournals.com

Below is a table summarizing the typical spectroscopic data observed in the characterization of metal complexes with similar aminophenol-based ligands.

Spectroscopic TechniqueObserved Changes Upon ComplexationInformation Gained
FTIR Shift in ν(N-H) and ν(O-H) stretching frequencies. Shift in amide C=O stretching frequency.Identification of coordinating groups (amino, hydroxyl, amide).
UV-Visible Appearance of new absorption bands (d-d transitions, charge transfer bands). Shift in ligand-centered absorption bands.Information on coordination geometry and electronic structure of the complex.
NMR (1H, 13C) Changes in the chemical shifts of protons and carbons adjacent to the donor atoms.Confirmation of the ligand's binding sites.
Mass Spectrometry Detection of the molecular ion peak corresponding to the metal complex.Confirmation of the stoichiometry and molecular weight of the complex.

Advanced Analytical Methodologies for N 5 Amino 2 Hydroxyphenyl Acetamide and Its Derivatives

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)) for Purity Assessment and Separation

Chromatographic methods are fundamental tools for the separation and purity assessment of organic compounds like N-(5-Amino-2-hydroxyphenyl)acetamide. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable in this regard.

High-Performance Liquid Chromatography (HPLC) offers high resolution and sensitivity for separating the target compound from impurities and starting materials. Reversed-phase HPLC is a common approach for polar aromatic compounds. A typical system would involve a C18 stationary phase column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of compounds with varying polarities. chromatographyonline.com UV detection is suitable for this compound due to its aromatic structure, with the detection wavelength typically set near the compound's absorbance maximum to ensure high sensitivity. chromatographyonline.comresearchgate.net The retention time reproducibility of HPLC methods is generally high, often with a relative standard deviation (RSD) in the range of 0.1–0.7%. chromatographyonline.com

Interactive Table: Typical HPLC Parameters for Analysis of Aromatic Amines

Parameter Typical Value/Condition Purpose
Column Reversed-phase C18, 100 x 2 mm, 1.8 µm Separation based on hydrophobicity.
Mobile Phase A: Acetonitrile; B: Buffer (e.g., pH 3.7) Elution of analytes from the column.
Gradient Time-programmed change in Mobile Phase A/B ratio To separate compounds with a wide range of polarities.
Flow Rate 0.8 mL/min Controls the speed of the mobile phase and analysis time.
Temperature 50 °C Affects viscosity and can improve peak shape and resolution.
Detection UV at 245 nm Quantifies the compound based on its light absorbance.

| Injection Vol. | 1 µL | The amount of sample introduced into the system. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining purity. nih.gov For the analysis of amino-containing compounds, silica (B1680970) gel 60F-254 plates are commonly used as the stationary phase. gavinpublishers.com A suitable mobile phase, often a mixture of solvents like butanol, acetic acid, and water, is selected to achieve differential migration of the components up the plate. gavinpublishers.com The separation is based on the relative affinity of the compounds for the stationary and mobile phases. nih.gov After development, the separated spots can be visualized under UV light (if the compounds are UV-active) or by staining with a reagent such as ninhydrin, which reacts with the primary amine group of this compound to produce a colored spot. gavinpublishers.com The retention factor (Rf value) is calculated for each spot and can be compared to that of a standard for identification.

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS/MS)) for Complex Mixture Analysis and Trace Detection

For the analysis of complex mixtures or the detection of trace amounts of this compound and its derivatives, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of LC with the high sensitivity and specificity of tandem mass spectrometry. thermofisher.com

This technique is particularly useful for analyzing biological samples where the target compound may be present at very low concentrations amidst a multitude of interfering substances. thermofisher.com The LC system first separates the components of the mixture. The eluent from the column is then introduced into the mass spectrometer's ion source, where the molecules are ionized. The first mass analyzer (MS1) selects the precursor ion corresponding to the molecular weight of the target analyte. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). nih.gov This process, known as multiple reaction monitoring (MRM), provides a very high degree of selectivity and sensitivity, allowing for detection limits in the nanomolar range. researchgate.net

While derivatization is sometimes used to improve chromatographic behavior and sensitivity, LC-MS/MS methods can often be developed for the direct analysis of underivatized amino compounds. thermofisher.comgreyhoundchrom.com The choice of ionization source, such as electrospray ionization (ESI), is critical and is selected based on the analyte's properties. The fragmentation pattern obtained provides structural information that confirms the identity of the compound. nih.gov

Interactive Table: Key Parameters in LC-MS/MS Analysis

Parameter Description Relevance to Analysis
Chromatography Mixed-mode or reversed-phase column Achieves separation of the target analyte from matrix components. thermofisher.com
Ionization Source Electrospray Ionization (ESI) Generates charged ions from the analyte molecules for MS detection.
Precursor Ion The m/z of the intact ionized molecule Selected in the first mass analyzer for specific identification. nih.gov
Product Ions Fragments of the precursor ion Generated by collision-induced dissociation; used for structural confirmation and quantification. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

| Limit of Quant. | As low as 10 ng/mL in biological matrices | Demonstrates the high sensitivity of the technique for trace analysis. nih.gov |

Electrochemical Methods for Redox Characterization and Sensing Applications

Electrochemical methods are powerful for investigating the redox properties of molecules and for developing sensitive analytical sensors. This compound contains both phenol (B47542) and aniline (B41778) moieties, which are known to be electroactive. mdpi.com The oxidation of these functional groups can be readily studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV).

These analyses can reveal information about the oxidation potentials, the number of electrons transferred in the redox process, and the stability of the resulting oxidized species. mdpi.com The electrochemical behavior is often pH-dependent due to the involvement of protons in the oxidation-reduction reactions of the phenol and amine groups. mdpi.com

Furthermore, this inherent electroactivity can be exploited to develop electrochemical sensors for the quantitative detection of this compound. Such sensors are typically based on modifying an electrode surface with materials that can enhance the electrochemical signal or improve selectivity. mdpi.com The current generated during the electrochemical reaction at a specific potential is proportional to the concentration of the analyte, allowing for its quantification. This approach offers advantages such as high sensitivity, rapid response, and the potential for miniaturization. mdpi.com

Elemental Analysis and Conductivity Measurements

Elemental Analysis is a fundamental technique used to determine the elemental composition of a pure compound. For a newly synthesized batch of this compound or one of its derivatives, elemental analysis provides the percentage by mass of carbon, hydrogen, nitrogen, and oxygen. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as a crucial confirmation of the compound's identity and purity. acs.orgresearchgate.net

Conductivity Measurements are used to determine the electrolytic nature of a compound in solution. While this compound itself is a neutral molecule, its salts or metal complexes may behave as electrolytes. Molar conductance values, measured in a specific solvent, can indicate whether a complex is a non-electrolyte or dissociates into ions in solution. researchgate.net This information is valuable for characterizing the structure and behavior of coordination compounds or derivatives of the parent molecule.

Role of N 5 Amino 2 Hydroxyphenyl Acetamide As a Chemical Intermediate and Research Probe

Utilization as a Precursor in Multi-Step Organic Synthesis Pathways

The primary application of N-(5-Amino-2-hydroxyphenyl)acetamide in organic synthesis is as a precursor, particularly in the creation of azo dyes. The synthesis of these dyes typically involves a two-step process: diazotization followed by a coupling reaction. pharmaffiliates.com In this process, a primary aromatic amine is converted into a diazonium salt, which then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778) derivative, to form the azo compound (-N=N-). pharmaffiliates.compharmaffiliates.com

This compound can serve as the source of the primary aromatic amine for the diazotization step. The free amino group on the molecule can be reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a stable diazonium salt. pharmaffiliates.com This diazonium salt can then be coupled with various aromatic compounds to produce a wide array of azo dyes with different colors and properties. pharmaffiliates.compharmaffiliates.com The specific shade and fastness of the resulting dye are influenced by the chemical nature of both the diazo component and the coupling agent. scbt.com

While specific examples detailing the use of this compound in the synthesis of named dyes are not extensively documented in readily available literature, the fundamental principles of azo dye chemistry strongly support its utility in this role. The general reaction scheme is well-established for a multitude of substituted anilines. cymitquimica.comsynthinkchemicals.com

Beyond dye synthesis, this compound is a potential building block for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The amino and hydroxyl groups can be independently or sequentially reacted to form more complex molecular scaffolds. For instance, the amino group can undergo acylation, alkylation, or be incorporated into heterocyclic rings, while the hydroxyl group can be etherified or esterified. This dual reactivity makes it a valuable starting material for creating diverse molecular libraries for drug discovery and materials science. chemicalbridge.co.uk

Table 1: Potential Synthetic Applications of this compound
Application AreaRole of this compoundPotential Products
Azo Dye SynthesisDiazo Component (after diazotization of the amino group)Disperse dyes, acid dyes, etc.
Heterocyclic ChemistryBifunctional Building BlockBenzoxazoles, phenoxazines, and other fused ring systems
Pharmaceutical SynthesisIntermediateDerivatives of paracetamol, potential bioactive molecules

Application as a Chemical Tool in Mechanistic Investigations within Molecular and Cellular Systems

While direct evidence of this compound being used as a standalone chemical probe in molecular and cellular systems is limited in publicly accessible research, its structural motifs are present in compounds studied for their biological activity. For instance, related N-(hydroxyphenyl)acetamide derivatives have been investigated for their anti-inflammatory and antioxidant properties. pharmaffiliates.com Specifically, N-(2-hydroxyphenyl)acetamide has been shown to protect against acute kidney injury in animal models by reducing inflammation and oxidative stress. pharmaffiliates.com

The metabolism of compounds containing the N-acetylated aminophenol structure is also an area of research. For example, the metabolism of acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide), a widely used analgesic, is well-studied, and its metabolites can be toxic. this compound, as a structural isomer and potential impurity or metabolite of related drugs, could be used in studies investigating the mechanisms of drug metabolism, particularly the roles of N-acetyltransferases and cytochrome P450 enzymes.

The potential for this compound to be chemically modified into fluorescent probes also exists. The introduction of a fluorophore or a group that becomes fluorescent upon reaction with a biological target could enable its use in cellular imaging. However, there are currently no specific, widely-reported instances of this compound being developed into such a probe.

Development as an Analytical Reference Standard

This compound is available commercially as a chemical standard for research purposes. cymitquimica.com Suppliers typically provide a Certificate of Analysis (CoA) that specifies the compound's purity, which is often 95% or higher. cymitquimica.com This level of characterization allows for its use as a reference material in qualitative and quantitative analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

A significant application for this compound as an analytical standard is in the context of pharmaceutical quality control. It is recognized as a potential impurity in the production of paracetamol (acetaminophen). pharmaffiliates.compharmaffiliates.com As such, a well-characterized standard of this compound is necessary for developing and validating analytical methods to detect and quantify it as an impurity in the final drug product, ensuring its safety and efficacy.

While it may not be a certified reference material from major pharmacopeias in its own right, its availability with documented purity makes it an essential tool for pharmaceutical companies and regulatory agencies. The characterization data provided with these standards typically includes spectroscopic data (e.g., NMR, IR) to confirm the identity of the compound.

Table 2: Availability and Characterization of this compound as a Standard
ParameterTypical SpecificationSource of Information
Purity≥ 95%Commercial Supplier Data
Available DocumentationCertificate of Analysis (Lot-specific)Commercial Supplier Information cymitquimica.com
Primary ApplicationPharmaceutical Impurity StandardPharmaffiliates Product Listing pharmaffiliates.com
Analytical Techniques for CharacterizationHPLC, NMR, MS, IRGeneral Practice for Chemical Standards

Environmental and Biotransformation Pathways Chemical Perspective

Microbial Transformation and Degradation Studies of Aminophenol Acetamides

The microbial transformation of aminophenol acetamides is a critical process in their environmental degradation. Studies on related compounds, such as acetanilide (B955) and the drug acetaminophen (B1664979) (N-acetyl-p-aminophenol), suggest that the initial and most crucial step in their microbial degradation is the hydrolysis of the amide bond. This reaction is typically catalyzed by amidase enzymes, which are prevalent in a variety of soil and aquatic microorganisms.

For instance, a consortium of microbes, including Rhodococcus erythropolis and Aspergillus ustus, has been shown to completely convert acetanilide to aniline (B41778), which is then further degraded. u-szeged.hu Similarly, the biodegradation of acetaminophen in wastewater treatment plants is initiated by amidases that hydrolyze it to p-aminophenol and acetate (B1210297). researchgate.net Several bacterial genera, including Pseudomonas, Flavobacterium, and Bacillus, have been identified as capable of degrading acetaminophen. u-szeged.huresearchgate.net

Given these precedents, a plausible primary degradation pathway for N-(5-Amino-2-hydroxyphenyl)acetamide would involve a similar enzymatic hydrolysis. This would cleave the acetamide (B32628) bond to yield 2,5-diaminophenol (B1598321) and acetic acid. The resulting diaminophenol would then be susceptible to further microbial degradation, likely involving ring cleavage and subsequent metabolism into central metabolic pathways. The microorganisms capable of degrading other aminophenol acetamides would be strong candidates for the transformation of this compound.

Table 1: Microbial Transformation of Related Aminophenol Acetamides

Original Compound Key Transformation Resulting Products Involved Microorganisms
Acetanilide Amide Hydrolysis Aniline, Acetic Acid Rhodococcus erythropolis, Aspergillus ustus
Acetaminophen Amide Hydrolysis p-Aminophenol, Acetate Pseudomonas sp., Flavobacterium sp., Bacillus sp.
This compound (Predicted) Amide Hydrolysis 2,5-Diaminophenol, Acetic Acid Putative amidase-producing bacteria and fungi

Enzymatic Bioconversion Processes and Metabolic Product Identification

The enzymatic bioconversion of this compound is expected to be primarily initiated by hydrolases, specifically amidases (also known as acylamidases). These enzymes catalyze the cleavage of the amide bond, a critical step in the detoxification and degradation of many xenobiotic compounds.

In studies of the closely related compound acetaminophen, the deacetylation to p-aminophenol is a well-documented metabolic step. nih.gov The inhibition of acylamidases has been shown to reduce the formation of p-aminophenol from acetaminophen, underscoring the central role of these enzymes. nih.gov Furthermore, arylamine N-acetyltransferases are enzymes that can catalyze the reverse reaction, the acetylation of aminophenols. researchgate.net

Following the initial hydrolysis of this compound to 2,5-diaminophenol, subsequent enzymatic modifications are likely. These can include oxidation reactions catalyzed by monooxygenases or dioxygenases, leading to ring hydroxylation and eventual cleavage. For example, some bacteria are known to metabolize aminophenol derivatives through pathways involving the formation of catechols and subsequent ring fission.

The identification of metabolic products is crucial for understanding the complete biotransformation pathway. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the separation, identification, and structural elucidation of these metabolites.

Table 2: Key Enzymes and Predicted Metabolic Products in the Bioconversion of this compound

Enzyme Class Specific Enzyme Type (Example) Predicted Action on this compound Predicted Metabolic Product(s)
Hydrolases Amidase / Acylamidase Cleavage of the amide bond 2,5-Diaminophenol, Acetic Acid
Oxidoreductases Monooxygenase / Dioxygenase Hydroxylation and cleavage of the aromatic ring Hydroxylated intermediates, Ring-fission products
Transferases N-Acetyltransferase Acetylation of the amino group (reverse reaction) This compound

Analysis of Nitrosylated and Nitrated Derivatives as Transformation Products

A significant and environmentally relevant transformation pathway for aminophenol derivatives involves the formation of nitrosylated and nitrated products, particularly in environments rich in nitrogen species. Research on the microbial transformation of N-(2-hydroxyphenyl)acetamide, a structural isomer of the compound of interest, has provided detailed insights into these processes. mdpi.comnih.gov

Incubation of N-(2-hydroxyphenyl)acetamide with various soil bacteria, including Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter sp., has been shown to yield nitrosylated and nitrated derivatives. mdpi.comnih.gov Specifically, the formation of N-(2-hydroxy-5-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrosophenyl)acetamide, and N-(2-hydroxy-3-nitrophenyl)acetamide has been identified. mdpi.comnih.gov These transformations are thought to occur in nitrate-rich environments where microbial activity can lead to the production of reactive nitrogen species.

These findings suggest that this compound could undergo similar transformations in the environment. The presence of an additional amino group on the phenyl ring might influence the position of nitrosylation or nitration, but the fundamental chemical reactivity is expected to be analogous. The analysis and identification of these derivatives are typically carried out using advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS), with structural confirmation by NMR. mdpi.comnih.gov

The formation of these nitrosylated and nitrated derivatives is significant as it represents an alternative transformation pathway to simple degradation and can lead to the formation of new compounds with different biological activities and environmental fates.

Table 3: Identified Nitrosylated and Nitrated Derivatives from a Related Isomer

Parent Compound Microorganism(s) Identified Transformation Products Analytical Techniques Used
N-(2-hydroxyphenyl)acetamide Aminobacter aminovorans, Paenibacillus polymyxa, Arthrobacter sp. N-(2-hydroxy-5-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrosophenyl)acetamide, N-(2-hydroxy-3-nitrophenyl)acetamide LC-HRMS, MS/MS, 1D- and 2D-NMR
This compound (Predicted) Soil bacteria in nitrate-rich environments Potential formation of various nitrosylated and nitrated derivatives LC-HRMS, MS/MS, NMR

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and chemistry offers unprecedented opportunities for the rational design of novel compounds derived from N-(5-Amino-2-hydroxyphenyl)acetamide. Machine learning (ML) algorithms can analyze vast datasets of chemical structures and their associated properties to identify promising candidates for specific applications.

Deep learning models, for instance, can be trained on existing libraries of compounds to predict various physicochemical and biological properties of new derivatives of this compound with high accuracy. nih.govnih.gov Generative AI approaches can even propose entirely new molecular structures with desired characteristics, expanding the accessible chemical space far beyond what is achievable through traditional methods. harvard.edu By representing molecules as graphs, with atoms as nodes and bonds as edges, graph neural networks (GNNs) can effectively analyze and predict molecular behavior, thereby optimizing the design process for new drugs or materials based on the this compound scaffold. nih.gov

This data-driven approach can significantly accelerate the discovery and optimization phases of research, reducing the time and cost associated with synthesizing and testing new compounds. nih.gov For example, AI can be employed to design derivatives with enhanced solubility, improved thermal stability, or specific biological activities by modifying the core structure of this compound.

Table 1: Potential Applications of AI/ML in the Design of this compound Derivatives

AI/ML TechniqueApplication in Compound DesignPotential Outcome for this compound Derivatives
Deep LearningPrediction of physicochemical and biological properties. nih.govIdentification of derivatives with enhanced solubility, stability, or bioactivity.
Generative AIDe novo design of novel molecular structures. harvard.eduCreation of new compounds with optimized properties for specific applications.
Graph Neural NetworksAnalysis and prediction of molecular behavior based on structure. nih.govOptimized design of derivatives for targeted drug delivery or material science applications.
Active LearningIterative model training with smaller datasets. acs.orgEfficient exploration of the chemical space around this compound to identify high-potential candidates with fewer experiments.

Exploration of Novel Synthetic Pathways and Catalytic Systems

While established methods for the synthesis of this compound exist, future research should focus on developing more efficient, sustainable, and versatile synthetic routes. This includes the exploration of novel catalytic systems that can facilitate the formation of the amide bond and the introduction of diverse functional groups onto the aromatic ring.

Recent advancements in catalysis, such as the use of earth-abundant metal catalysts or organocatalysts, offer greener alternatives to traditional synthetic methods. acs.org For instance, the development of novel boronic acid-based catalysts could enable the direct amidation of carboxylic acids and amines under milder conditions, reducing the need for stoichiometric activating agents and minimizing waste generation. dur.ac.uk Furthermore, enantioselective catalytic C-H amidation reactions present a powerful tool for the synthesis of chiral derivatives of this compound with high stereocontrol. mdpi.com

The application of flow chemistry and microwave-assisted synthesis could also significantly improve reaction efficiency, reduce reaction times, and allow for better control over reaction parameters. These modern synthetic technologies can facilitate the rapid synthesis of a library of this compound derivatives for high-throughput screening.

Advanced Characterization Techniques for Dynamic Molecular Systems

A deeper understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced characterization techniques. While standard spectroscopic methods provide valuable information, techniques that can probe the dynamic behavior of these molecules are crucial for elucidating their mechanisms of action and designing next-generation materials.

Techniques such as two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy can provide detailed insights into the molecular structure and conformation in solution. numberanalytics.com For studying ultrafast molecular processes, attosecond core-level spectroscopy has emerged as a powerful tool to capture molecular dynamics in real-time, offering the potential to observe bond-breaking and bond-forming events as they occur. scitechdaily.com

Computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing theoretical insights into the vibrational spectra and electronic properties of these molecules and their complexes. acs.org The combination of advanced spectroscopic techniques and high-level computational modeling will be instrumental in building comprehensive models of the molecular behavior of this compound derivatives.

Interdisciplinary Research with Related Chemical Fields

The future of research on this compound will greatly benefit from interdisciplinary collaborations. The versatile nature of this compound makes it a valuable building block in various fields, including medicinal chemistry, materials science, and supramolecular chemistry.

In medicinal chemistry, the scaffold of this compound can be utilized to design and synthesize novel bioactive compounds. nih.govmdpi.com Its structural similarity to known therapeutic agents suggests its potential as a starting point for the development of new drugs.

In materials science, derivatives of this compound could be explored for the development of novel polymers, dyes, or organic electronic materials. The aromatic rings and functional groups offer sites for polymerization and modification to tune the optical and electronic properties of the resulting materials.

Collaboration with computational chemists will be essential for all these endeavors. As mentioned in section 10.1, AI and machine learning can guide the design of new molecules, while quantum chemical calculations can provide a fundamental understanding of their properties. springernature.com This synergistic approach, combining synthetic chemistry, advanced characterization, and computational modeling, will be key to unlocking the full scientific and technological potential of this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(5-Amino-2-hydroxyphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Utilize nucleophilic acyl substitution or condensation reactions between 5-amino-2-hydroxyaniline and acetyl chloride. Solvent choice (e.g., ethanol, acetone) significantly impacts yield due to polarity effects on intermediate stabilization . Monitor reaction progress via TLC and optimize temperature (60–80°C) to minimize side reactions like over-acetylation. Purification via recrystallization in ethanol/water mixtures improves purity .
  • Key Data : Similar acetamide derivatives (e.g., N-(5-Amino-2,4-dimethylphenyl)acetamide) achieve yields >75% under reflux in ethanol .

Q. How can spectroscopic techniques (FTIR, NMR) confirm the structure and purity of N-(5-Amino-2-hydroxyphenyl)acetamide?

  • FTIR : Expect characteristic peaks at ~3300 cm⁻¹ (N-H stretch, amine), ~1650 cm⁻¹ (C=O stretch, amide), and ~1250 cm⁻¹ (C-O stretch, phenolic OH) .
  • NMR :

  • ¹H NMR : δ 2.1 ppm (s, 3H, CH₃), δ 6.5–7.2 ppm (aromatic protons), δ 9.2 ppm (s, 1H, phenolic OH) .
  • ¹³C NMR : δ 170 ppm (C=O), δ 150 ppm (C-OH), δ 115–140 ppm (aromatic carbons) .

Q. What are the solubility and stability profiles of N-(5-Amino-2-hydroxyphenyl)acetamide under varying pH and temperature conditions?

  • Solubility : Polar solvents (e.g., DMSO, ethanol) enhance solubility due to hydrogen bonding with the amide and phenolic groups. LogP calculations (estimated ~1.5) suggest moderate hydrophilicity .
  • Stability : Degrades at >150°C; store at -20°C in inert atmospheres to prevent oxidation of the amino group .

Advanced Research Questions

Q. How do substituent modifications on the phenyl ring influence the biological activity of N-(5-Amino-2-hydroxyphenyl)acetamide analogs?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position to enhance lipoxygenase inhibition, as seen in N-(5-Chloro-2-methoxyphenyl)acetamide derivatives (IC₅₀ = 12 µM) . Conversely, methoxy groups reduce cytotoxicity by increasing solubility .
  • Experimental Design : Synthesize analogs via Suzuki coupling or sulfonation, and screen against enzyme targets (e.g., COX-2, LOX) using fluorometric assays .

Q. What computational methods validate the electronic properties and reactivity of N-(5-Amino-2-hydroxyphenyl)acetamide?

  • HOMO-LUMO Analysis : DFT calculations (B3LYP/6-31G*) predict a bandgap of ~4.5 eV, indicating moderate reactivity. The phenolic oxygen and amide carbonyl dominate frontier orbitals .
  • Molecular Electrostatic Potential (MESP) : Negative potential localized at the hydroxyl and amide groups, suggesting nucleophilic attack sites for electrophilic reagents .

Q. How can crystallographic data resolve contradictions in reported melting points or polymorphic forms?

  • X-ray Diffraction : Single-crystal studies of analogs (e.g., N-(4-chlorophenyl)acetamide derivatives) reveal orthorhombic systems with hydrogen-bonded networks stabilizing the amide group . Compare lattice parameters to identify polymorphs affecting thermal stability .

Q. What in vitro assays are suitable for evaluating the cytotoxic potential of N-(5-Amino-2-hydroxyphenyl)acetamide?

  • MTT Assay : Use human cancer cell lines (e.g., HeLa, MCF-7) with 24–48 hr exposure. Monitor IC₅₀ values and compare to controls like cisplatin. Include ROS detection kits to link cytotoxicity to oxidative stress .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the anti-bacterial efficacy of acetamide derivatives?

  • Possible Causes : Variability in bacterial strains (Gram-positive vs. Gram-negative), solvent choice (DMSO vs. aqueous buffers), and incubation times.
  • Resolution : Standardize protocols using CLSI guidelines. For example, N-substituted oxadiazole acetamides show MICs of 8–32 µg/mL against S. aureus but require >64 µg/mL for E. coli .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.